molecular formula C13H17BN2O3 B1447681 1-(Tetrahydro-2H-pyran-2-yl)-4-methyl-1H-indazol-5-yl-5-boronic acid CAS No. 2096333-78-5

1-(Tetrahydro-2H-pyran-2-yl)-4-methyl-1H-indazol-5-yl-5-boronic acid

Cat. No. B1447681
M. Wt: 260.1 g/mol
InChI Key: BMWGDNRSRGGZAF-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-4-methyl-1H-indazol-5-yl-5-boronic acid (hereafter referred to as BPA) is a synthetic compound that has been used in a variety of scientific research applications. BPA is a boronic acid derivative of indazole and is characterized by its hydrophilic nature and high solubility in aqueous solutions. BPA has been used in a wide range of biochemical, physiological, and medical research applications due to its unique properties.

Scientific Research Applications

Indazole Derivatives and Therapeutic Applications

Indazole derivatives, including 1-(Tetrahydro-2H-pyran-2-yl)-4-methyl-1H-indazol-5-yl-5-boronic acid, have garnered interest for their significant pharmacological importance. These compounds possess a wide variety of biological activities, making them promising candidates for novel therapeutic agent development. Research highlights the promising anticancer and anti-inflammatory activities of these derivatives. Furthermore, applications extend to disorders involving protein kinases and neurodegeneration, showcasing the compounds' potential for creating new molecules with beneficial biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Organophosphorus Azoles and Stereochemical Studies

Research into organophosphorus azoles, including those related to indazole derivatives, employs 31P NMR spectroscopy combined with quantum chemistry. This approach has proven to be the most convenient and reliable for studying the stereochemical structure of these compounds, indicating the depth of analytical techniques applied to understand their potential applications. The focus on tetra-, penta-, and hexacoordinated phosphorus atoms in these studies provides insights into their Z/E isomerization, which could influence their biological activities and therapeutic applications (Larina, 2023).

Boronic Acid Sensors

The boronic acid functionality, as seen in the compound of interest, plays a crucial role in developing chemical sensors due to its reversible and covalent binding to Lewis bases and polyols. This property has led to the creation of sensors with high affinity and selectivity, which are essential in recognizing carbohydrates, catecholamines, ions, hydrogen peroxide, and more. The double recognition sites in these sensors, including diboronic acids and monoboronic acids with another group or binding moiety, significantly improve their binding affinity and selectivity, demonstrating the compound's utility beyond pharmacological applications (Bian et al., 2019).

properties

IUPAC Name

[4-methyl-1-(oxan-2-yl)indazol-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-9-10-8-15-16(13-4-2-3-7-19-13)12(10)6-5-11(9)14(17)18/h5-6,8,13,17-18H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWGDNRSRGGZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-4-methyl-1H-indazol-5-yl-5-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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